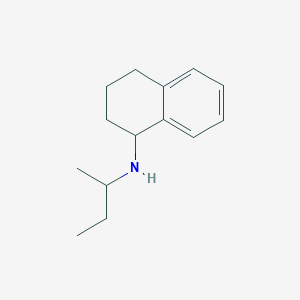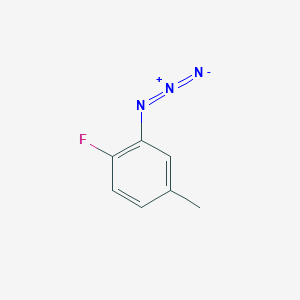![molecular formula C12H15ClN2O B1486519 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1153986-80-1](/img/structure/B1486519.png)
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound features a pyrrolidine ring, a pyridine ring, and a chloro group, making it a versatile molecule in various chemical and biological applications.
Applications De Recherche Scientifique
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to have various biological activities, including anti-inflammatory and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂).
Final Assembly: The final step involves the coupling of the pyrrolidine and pyridine rings, followed by chlorination to obtain the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: LiAlH₄ and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines and pyridines.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares structural similarities but contains a thiadiazole ring instead of a pyrrolidine ring.
3-Chloro-1-(pyridin-3-yl)pyrazole-5-carboxylic acid: This compound has a pyrazole ring and a carboxylic acid group.
Uniqueness: 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is unique due to its combination of a pyrrolidine ring and a pyridine ring, which provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-6-5-12(16)15-8-2-4-11(15)10-3-1-7-14-9-10/h1,3,7,9,11H,2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAJDSPQSSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1486447.png)

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)

![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)

